5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol
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Overview
Description
Scientific Research Applications
Radical Cyclizations and Derivative Synthesis
Radical cyclizations of alkenyl-substituted 4,5-dihydro-1,3-thiazole-5-thiols lead to the formation of dithiaspirobicycles and annellated dithiabicycles, showcasing the compound's utility in synthesizing complex sulfur-containing heterocycles. This reaction pathway is further supported by the synthesis of 1,3-thiazole-5-thiols through carbophilic alkylation, demonstrating the versatile reactivity of the thiazolethione backbone (Jenny, Wipf, & Heimgartner, 1989).
Carbophilic Additions and Organocuprate Chemistry
Carbophilic additions of organocuprates to 1,3-thiazole-5(4H)-thiones result in 4,5-dihydro-1,3-thiazole-5-thiols, highlighting the compound's potential in nuanced synthetic pathways involving organometallic chemistry (Jenny, Wipf, & Heimgartner, 1986).
Microwave-Assisted Synthesis
Microwave-assisted synthesis techniques offer an efficient method for generating 2-substituted thiazolines and 5,6-dihydro-4H-1,3-thiazines from ω-thioamidoalcohols, demonstrating the compound's adaptability to modern, rapid synthesis methods (Orelli et al., 2020).
Anticancer and Antimicrobial Potential
Synthesis and evaluation of 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones derived from 1,2,4-triazole-3(5)-thiol interactions reveal potential anticancer applications against various cancer cell lines, indicating the broader biological and medicinal relevance of this chemical structure (Lesyk et al., 2007).
Synthesis and Antimicrobial Evaluation
The creation of new 2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b]-2-aryloxymethyl-1,2,4-triazol-5-yl)-Narylacetamides showcased good yield and displayed notable in vitro antibacterial and antifungal activity, broadening the scope of the compound's applications in developing new antimicrobial agents (Lobo et al., 2010).
Future Directions
properties
IUPAC Name |
3,4,5,6-tetrahydrocyclopenta[d][1,3]thiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS2/c8-6-7-4-2-1-3-5(4)9-6/h1-3H2,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOKMYNAYRKCND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563923 |
Source
|
Record name | 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol | |
CAS RN |
88871-84-5 |
Source
|
Record name | 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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